

Application Notes and Protocols for Labeling Proteins with Me-Tet-PEG5-COOH

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Compound of Interest

Compound Name: Me-Tet-PEG5-COOH

Cat. No.: B15136249

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Me-Tet-PEG5-COOH is a bifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This molecule features three key components: a methyl-tetrazine group for bioorthogonal "click" chemistry, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, and a carboxylic acid group for conjugation to biomolecules.

The primary application of **Me-Tet-PEG5-COOH** involves a two-stage process. First, the carboxylic acid is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker is then covalently attached to primary amines (e.g., lysine residues) on the surface of a protein. In the second stage, the tetrazine moiety on the now-labeled protein can undergo an extremely rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule.^[1] This bioorthogonal reaction is highly efficient and proceeds under physiological conditions, making it ideal for creating well-defined protein conjugates.^{[2][3]}

These application notes provide a detailed, step-by-step guide for the activation of **Me-Tet-PEG5-COOH**, subsequent protein labeling, and characterization of the resulting conjugate.

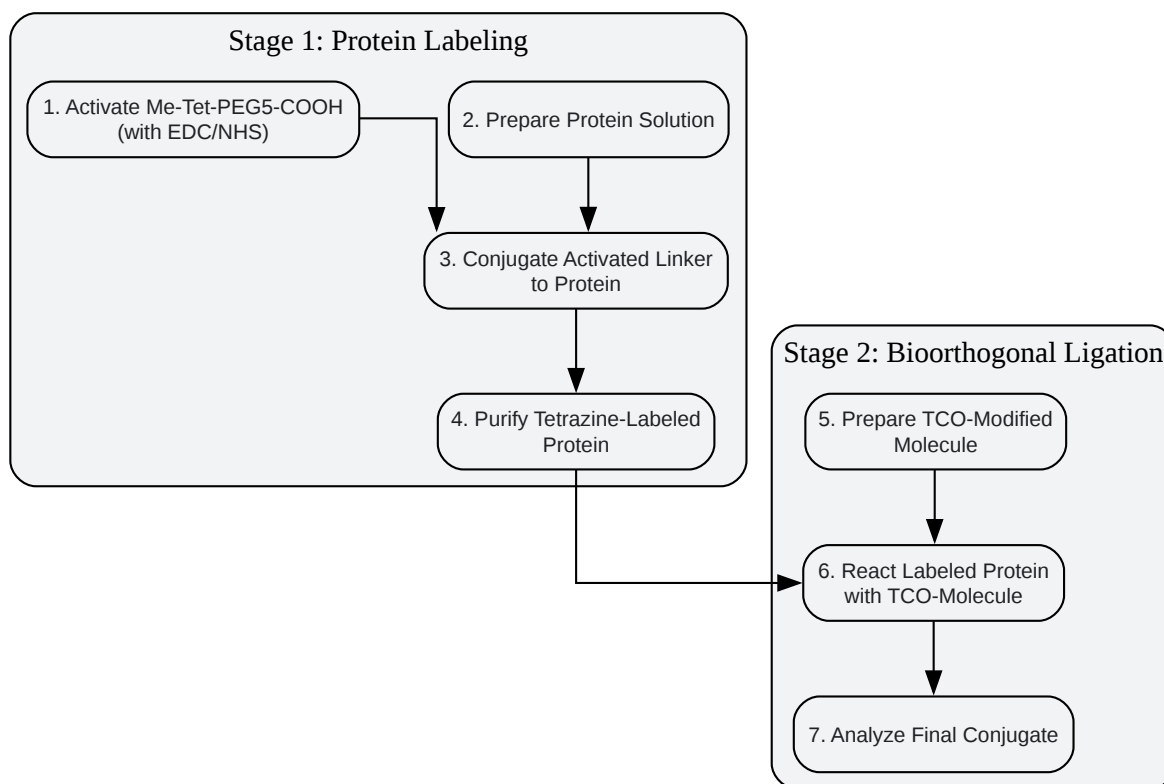
Physicochemical Properties and Reagent Handling

Proper handling and storage of **Me-Tet-PEG5-COOH** are critical for successful conjugation.

Property	Value	Source
Chemical Name	1-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)-3-oxo-6,9,12,15,18-pentaoxa-2-azahenicosan-21-oic Acid	[4]
CAS Number	2143964-72-9	[4]
Molecular Weight	521.57 g/mol	[2]
Storage Conditions	2-8°C, desiccated. Protect from light.	[2]
Recommended Solvents	DMSO or DMF for stock solutions.	[5]

Experimental Workflow Overview

The overall process involves two main experimental stages: the initial labeling of the protein with the Me-Tet-PEG5 linker and the subsequent bioorthogonal reaction with a TCO-containing molecule.



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Caption: Overall experimental workflow for protein conjugation.

Detailed Experimental Protocols

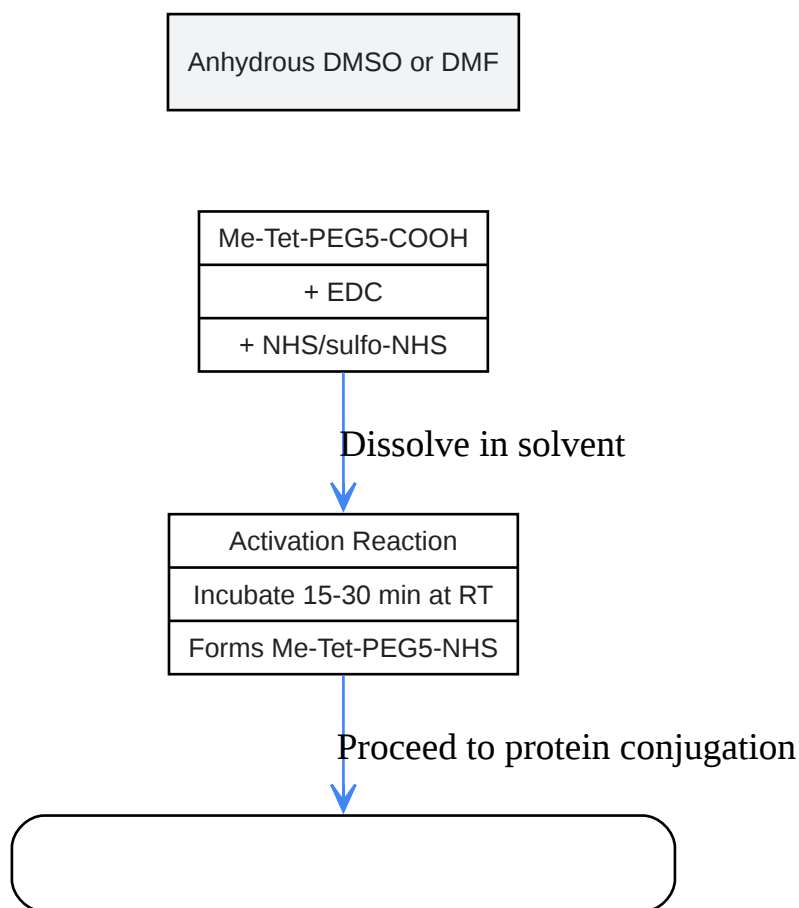
This section provides step-by-step protocols for each phase of the process.

Protocol 1: Activation of Me-Tet-PEG5-COOH to Me-Tet-PEG5-NHS Ester

This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive NHS ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required:

- **Me-Tet-PEG5-COOH**
- EDC hydrochloride
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[6]



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Caption: Workflow for activating **Me-Tet-PEG5-COOH**.

Procedure:

- Prepare Reagents: Allow **Me-Tet-PEG5-COOH**, EDC, and NHS/sulfo-NHS to equilibrate to room temperature before opening vials.
- Dissolve **Me-Tet-PEG5-COOH**: Prepare a 10-20 mM stock solution of **Me-Tet-PEG5-COOH** in anhydrous DMSO or DMF.
- Prepare EDC/NHS: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer (if using the aqueous method) or anhydrous DMSO/DMF (for an organic environment).
- Activation Reaction:
 - In a microcentrifuge tube, combine **Me-Tet-PEG5-COOH**, EDC, and NHS at a molar ratio of 1:1.5:1.2. For example, to 1 μmol of **Me-Tet-PEG5-COOH**, add 1.5 μmol of EDC and 1.2 μmol of NHS.
 - The reaction is most efficient at a pH of 4.5-7.2.[\[5\]](#)
 - Incubate the mixture for 15-30 minutes at room temperature.
- Use Immediately: The resulting Me-Tet-PEG5-NHS ester is sensitive to hydrolysis and should be used immediately for protein labeling.

Protocol 2: Labeling of Protein with Activated Me-Tet-PEG5-NHS Ester

This protocol details the conjugation of the activated linker to primary amines on a target protein.

Materials Required:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
- Activated Me-Tet-PEG5-NHS Ester solution (from Protocol 1)
- Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[\[7\]](#)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

- Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[8]

Procedure:

- Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris.[8] If necessary, exchange the protein into the Conjugation Buffer using a desalting column or dialysis. The optimal protein concentration is 1-10 mg/mL.[7]
- Calculate Molar Ratio: Determine the desired molar excess of the activated linker to the protein. A starting point of 10-20 molar equivalents of linker per mole of protein is recommended. This may require optimization depending on the protein and desired degree of labeling.
- Conjugation Reaction:
 - Slowly add the calculated volume of the activated Me-Tet-PEG5-NHS Ester solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[5]
- Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
- Purification: Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[8] Collect the protein-containing fractions.

Characterization and Quantitative Analysis

After purification, it is essential to characterize the tetrazine-labeled protein to determine the concentration and the Degree of Labeling (DOL).

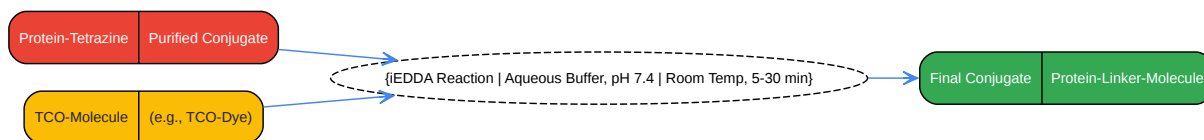
Analysis Method	Parameter Measured	Expected Outcome
UV-Vis Spectroscopy	Protein concentration (A280) and Tetrazine concentration (A520-530)	Allows for calculation of protein concentration and Degree of Labeling (DOL).
Mass Spectrometry (MALDI-TOF or ESI-MS)	Molecular weight of the conjugate	A mass shift corresponding to the number of attached linkers (521.57 Da per linker) confirms conjugation.[9]
SDS-PAGE	Purity and apparent molecular weight	A shift in the gel band may be observed. A clean band indicates a pure conjugate.
Functional Assay	Biological activity of the protein	Ensures that the labeling process has not compromised the protein's function (e.g., antigen binding for an antibody).

Calculating the Degree of Labeling (DOL):

The DOL can be estimated using UV-Vis spectroscopy. The concentration of the protein is determined by its absorbance at 280 nm, and the concentration of the tetrazine is measured by its absorbance around 520-530 nm.

Protocol 3: Bioorthogonal Ligation with a TCO-Modified Molecule

The tetrazine-labeled protein is now ready for the rapid iEDDA reaction with a TCO-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein).



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Caption: The bioorthogonal iEDDA ligation reaction.

Procedure:

- Prepare Reactants: Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
- Ligation Reaction:
 - Combine the tetrazine-labeled protein and the TCO-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
 - A molar excess of the smaller TCO-molecule (e.g., 1.5 to 5 equivalents) is often used to ensure complete reaction with the labeled protein.
 - The reaction is typically very fast and can be complete within 5-30 minutes at room temperature.[10]
- Analysis: The final conjugate can be analyzed by SDS-PAGE (which may show a further mobility shift), mass spectrometry, and functional assays to confirm the successful ligation. If the TCO-molecule was a fluorophore, fluorescence imaging can be used for detection.

Troubleshooting:

Issue	Possible Cause	Suggested Solution
Low Degree of Labeling	Inefficient activation of Me-Tet-PEG5-COOH. Hydrolysis of NHS ester. Insufficient molar excess of linker.	Ensure anhydrous solvents for activation. Use activated linker immediately. Increase the molar ratio of linker to protein in the conjugation step.
Protein Precipitation	High degree of labeling causing aggregation. Inappropriate buffer conditions.	Reduce the molar excess of the linker. Ensure the protein is at an optimal concentration and pH. The PEG spacer is designed to mitigate this.[1]
No Bioorthogonal Ligation	Tetrazine degradation. Inactive TCO-reagent.	Protect tetrazine-labeled protein from prolonged exposure to light and certain nucleophiles. Verify the activity of the TCO-reagent.

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